molecular formula C24H18ClFN2O4 B2626800 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 473444-86-9

2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2626800
CAS No.: 473444-86-9
M. Wt: 452.87
InChI Key: FRWUBWTWOBDLHQ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a pyrrolo-oxazole dione derivative characterized by a hexahydro fused-ring system. Its structure features three aryl substituents:

  • 2-position: 4-chlorophenyl (electron-withdrawing halogen).
  • 3-position: 4-fluorophenyl (electron-withdrawing halogen).
  • 5-position: 4-methoxyphenyl (electron-donating methoxy group).

The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using programs like SHELXL) .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4/c1-31-19-12-10-17(11-13-19)27-23(29)20-21(14-2-6-16(26)7-3-14)28(32-22(20)24(27)30)18-8-4-15(25)5-9-18/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWUBWTWOBDLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the individual phenyl groups, followed by their incorporation into the pyrrolo[3,4-d][1,2]oxazole core. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents under controlled conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the product at various stages of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.

Scientific Research Applications

2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s analogs differ primarily in substituent identity and position. Key examples include:

Compound Name (Substituents) 2-Position 3-Position 5-Position Molecular Formula Molar Mass (g/mol) Key Features References
Target Compound 4-chlorophenyl 4-fluorophenyl 4-methoxyphenyl C₂₅H₁₈ClFNO₅ ~489.88* Mixed EW/ED groups; balanced polarity -
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl analog 4-chlorophenyl 4-(dimethylamino)phenyl phenyl C₂₆H₂₃ClN₂O₃ 458.93 Strong ED group (dimethylamino); enhanced solubility
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl) analog 2-methylphenyl 4-(dimethylamino)phenyl 2-chlorophenyl C₂₇H₂₅ClN₂O₃ 485.95 Ortho-substituents; steric hindrance
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl] analog 4-chlorophenyl 2-thienyl 3-(CF₃)phenyl C₂₂H₁₄ClF₃N₂O₃S 478.87 Heterocyclic (thienyl); strong EW (CF₃)
5-[4-(4-Morpholinyl)phenyl]-2-phenyl-3-(4-pyridinyl) analog phenyl 4-pyridinyl 4-morpholinylphenyl C₂₇H₂₄N₃O₄ 470.50 Polar morpholinyl; pyridine enhances H-bonding

Note: Molar mass of the target compound is estimated based on analogs. Key: EW = Electron-withdrawing; ED = Electron-donating.

Substituent Impact:
  • Electron-Withdrawing Groups (Cl, F, CF₃) : Increase electrophilicity and may enhance binding to biological targets (e.g., enzymes) .
  • Electron-Donating Groups (OCH₃, N(CH₃)₂) : Improve solubility in polar solvents and modulate pharmacokinetic properties .

Structural and Crystallographic Comparisons

  • Isostructural Relationships: highlights that halogen substitutions (e.g., Cl vs. Br) in isostructural compounds lead to minor adjustments in crystal packing while maintaining overall conformation . For the target compound, the combination of Cl, F, and OCH₃ may result in unique intermolecular interactions (e.g., halogen bonding or π-stacking).
  • Crystallography Tools : SHELX programs (e.g., SHELXL) are widely used for refining such complex structures, enabling precise determination of bond lengths and angles .

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